1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride
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Overview
Description
1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a difluoromethyl group and a carboxylic acid group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl imidazole oxides, while reduction can produce difluoromethyl imidazole alcohols.
Scientific Research Applications
1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole-5-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-Methylimidazole: Similar structure but without the carboxylic acid group, affecting its applications and reactivity.
Difluoromethylimidazole: Contains the difluoromethyl group but lacks the carboxylic acid group, leading to different uses and properties.
Uniqueness
1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride is unique due to the presence of both the difluoromethyl and carboxylic acid groups. This combination imparts distinct chemical properties, making it a versatile intermediate in various chemical reactions and applications.
Properties
CAS No. |
2567495-82-1 |
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Molecular Formula |
C6H7ClF2N2O2 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
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